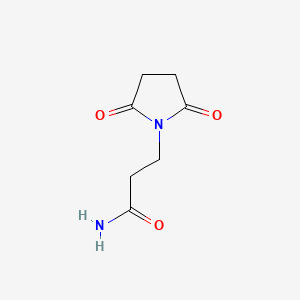
3-(2,5-Dioxopyrrolidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2,5-Dioxopyrrolidin-1-yl)propanamide” is a chemical compound with the CAS Number: 66237-00-1 . It has a molecular weight of 170.17 .
Synthesis Analysis
A solvent-controlled two-step one-pot synthesis method has been developed for similar compounds . This method involves a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H10N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-4H2,(H2,8,10) .科学的研究の応用
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings are five-membered nitrogen heterocycles widely utilized in medicinal chemistry to develop treatments for human diseases. Their interest stems from their ability to efficiently explore pharmacophore space due to sp3 hybridization, contribute to stereochemistry, and increase three-dimensional coverage, a phenomenon known as "pseudorotation". Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit selectivity towards various biological targets. The review by Li Petri et al. (2021) discusses the synthesis, structure-activity relationships, and biological activities of these compounds, highlighting their importance in drug discovery and development (Li Petri et al., 2021).
Acrylamide in Food Processing and Toxicity
Acrylamide (2-propanamide), an unsaturated amide, is known for its occurrence in thermally processed foods like potato chips, biscuits, and coffee. It forms during high-temperature cooking through reactions between reducing sugars and the amino acid asparagine. Due to its neurotoxic and carcinogenic nature, the accurate determination of acrylamide levels in processed foods is crucial. Pundir et al. (2019) reviewed various detection methods for acrylamide, emphasizing biosensors for their simplicity, rapidity, sensitivity, and specificity. These biosensors function optimally within a very short response time and can significantly contribute to food safety by monitoring acrylamide levels (Pundir et al., 2019).
Hybrid Catalysts in Organic Synthesis
Hybrid catalysts play a critical role in the synthesis of complex organic compounds, including pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones), which are of significant interest due to their medicinal and pharmaceutical applications. Parmar et al. (2023) reviewed the use of various hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing these scaffolds through one-pot multicomponent reactions. This review underscores the importance of hybrid catalysts in enhancing the efficiency, yield, and selectivity of synthetic processes for developing lead molecules with potential therapeutic applications (Parmar et al., 2023).
作用機序
Target of Action
The primary target of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide is the glutamate transporter EAAT2 . EAAT2 plays a crucial role in the regulation of extracellular glutamate concentrations in the central nervous system .
Mode of Action
This compound interacts with its target, the glutamate transporter EAAT2, by enhancing the uptake of glutamate . This interaction is stereoselective, indicating that the compound acts as a positive allosteric modulator (PAM) of EAAT2 .
Biochemical Pathways
The action of this compound on EAAT2 affects the glutamate neurotransmission pathway . By enhancing the uptake of glutamate, the compound reduces the extracellular concentration of this neurotransmitter, thereby modulating the downstream effects of glutamate signaling .
Pharmacokinetics
The pharmacokinetic properties of this compound include good permeability and excellent metabolic stability on human liver microsomes (HLMs) . These properties contribute to the compound’s favorable drug-like potential and impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the number and cumulative duration of epileptiform-like events in electroencephalographic assays . This suggests that the compound has potential antiseizure activity .
Action Environment
生化学分析
Biochemical Properties
It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .
Cellular Effects
It has been found to have no hepatotoxic properties in HepG2 cells (concentration of 10 μM) .
Molecular Mechanism
It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .
Temporal Effects in Laboratory Settings
It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .
Dosage Effects in Animal Models
It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .
Metabolic Pathways
It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .
Transport and Distribution
It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .
Subcellular Localization
It has been found to have a very good permeability in the parallel artificial membrane permeability assay test . It also shows excellent metabolic stability on human liver microsomes (HLMs), no significant influence on CYP3A4/CYP2D6 activity, and moderate inhibition of CYP2C9 in a concentration of 10 μM .
特性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-4H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGLUJFHJNBBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B2577678.png)
amine](/img/structure/B2577680.png)
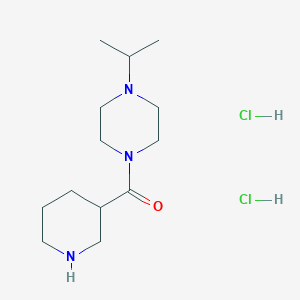
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate](/img/structure/B2577683.png)
![1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol](/img/structure/B2577686.png)
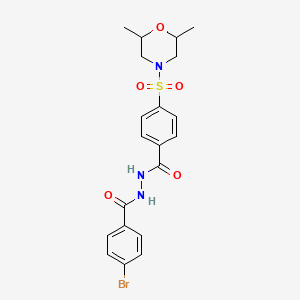
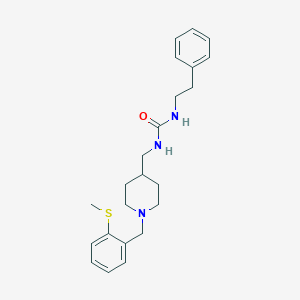

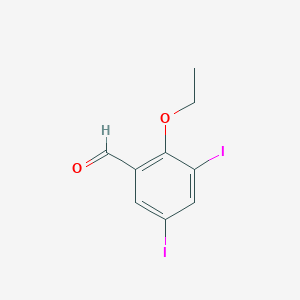


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577699.png)
![N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2577700.png)
![N-1,3-benzodioxol-5-yl-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2577701.png)